

# Influence of residual solvent on PBDB-T film morphology and stability

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## Compound of Interest

Compound Name: *Pbdb-T*

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## Technical Support Center: PBDB-T Film Morphology and Stability

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **PBDB-T** films. The following sections address common issues related to the influence of residual solvents on film morphology and stability.

### Troubleshooting Guides and FAQs

This section is designed to help you troubleshoot common problems encountered during your experiments with **PBDB-T** and residual solvent additives.

Question/Issue	Possible Cause(s)	Troubleshooting Suggestions
Why is my device efficiency low despite using a solvent additive?	<ul style="list-style-type: none"><li>- Sub-optimal Additive Concentration: Even small deviations from the optimal additive concentration (often around 0.5-1 vol%) can negatively impact device performance.</li><li>- Inappropriate Additive Choice: The effectiveness of a solvent additive is specific to the donor-acceptor system. An additive that works well for one system may not be suitable for another.</li><li>- Processing Conditions: Annealing temperature and time are crucial and need to be optimized in conjunction with the solvent additive used.</li></ul>	<ul style="list-style-type: none"><li>- Optimize Additive Concentration: Perform a systematic study by varying the additive concentration in small increments (e.g., 0.25 vol%).</li><li>- Screen Different Additives: Test a range of high-boiling-point additives such as 1,8-diiodooctane (DIO), 1-chloronaphthalene (CN), or diphenyl ether (DPE) to find the most suitable one for your specific blend.</li><li>- Co-optimize Annealing: For each additive and concentration, optimize the post-deposition annealing temperature and duration.</li></ul>
How can I control the phase separation in my PBDB-T blend film?	<ul style="list-style-type: none"><li>- Solvent Evaporation Rate: A rapid evaporation rate of the host solvent can lead to poorly defined phase separation.</li><li>- Solubility of Components: The differential solubility of the donor (PBDB-T) and acceptor (e.g., ITIC) in the residual additive influences the final morphology.</li></ul>	<ul style="list-style-type: none"><li>- Use of High-Boiling-Point Additives: Additives like DIO or CN have high boiling points, which prolong the film drying time, allowing for more ordered molecular packing and optimized phase separation.<sup>[1]</sup></li><li>- Varying Additive Type: Different additives can selectively dissolve one component of the blend more than the other, thus tuning the domain size and purity. For instance, DIO is known to selectively enhance the</li></ul>

crystallization of the acceptor material.[1]

My PBDB-T film shows high surface roughness. How can I achieve a smoother film?

- Excessive Aggregation: The use of certain solvent additives can sometimes lead to excessive aggregation, resulting in a rougher surface. - Non-optimal Annealing: Inadequate or excessive thermal annealing can also contribute to increased surface roughness.

- Optimize Additive Concentration: Higher concentrations of additives can sometimes increase roughness. Try reducing the concentration. - Adjust Annealing Temperature: A systematic variation of the annealing temperature can help identify the optimal condition for achieving a smooth surface. In some cases, adding solvent additives can lead to a smoother surface by reorganizing the molecular structure.

What is the impact of residual solvent on the photostability of my device?

- Additive-Induced Degradation: Some additives, like 1,8-diiodooctane (DIO), can act as a photo-acid under UV irradiation, leading to accelerated degradation of the solar cell.[2] - Morphological Changes: The presence of residual solvent can influence the long-term morphological stability of the active layer, which in turn affects photostability. However, in some cases, additives can improve the lifetime of devices when exposed to oxygen by inducing morphological

- Choose Additives Carefully: Consider using additives that are known to be more photochemically stable, such as 1-chloronaphthalene (CN), which has been shown not to act as a photo-acid.[2] - Encapsulation: Proper encapsulation of the device is crucial to minimize the effects of oxygen and moisture, which can exacerbate degradation processes. - Optimize Morphology for Stability: While high initial efficiency is important, the morphology that provides the best stability may be different. Long-term stability

	changes that reduce photo-oxidative reactions.[3]	testing is necessary to identify the optimal conditions.
How does the choice of main solvent affect the film morphology?	- Solubility and Aggregation: The solubility of PBDB-T and the acceptor in the main solvent (e.g., chloroform, chlorobenzene, o-xylene) determines the initial state of aggregation in the solution before film casting.	- Solvent Selection: Chloroform as a single solvent can lead to a low degree of order for both donor and acceptor. In contrast, o-xylene can enhance the structural order of PBDB-T. The choice of the main solvent should be considered in conjunction with the use of any additives.

## Quantitative Data Summary

The following tables summarize the quantitative effects of different residual solvents (additives) on the performance of **PBDB-T** based organic solar cells.

Table 1: Effect of Alkylthiol Additives on **PBDB-T**:ITIC Solar Cell Performance

Additive (Concentration)	Voc (V)	Jsc (mA/cm <sup>2</sup> )	FF (%)	PCE (%)	RMS Roughness (nm)
None (Control)	0.91	15.74	60.05	8.13	6.18
1% PDT	0.90	16.21	62.15	9.05	5.92
0.5% BDT	0.91	16.65	62.21	9.42	5.02
0.5% ODT	0.91	17.07	64.30	9.44	4.95

Data extracted from a study on alkylthiol additives in **PBDB-T**:ITIC blended active layers.

Table 2: Influence of 1,8-diiodooctane (DIO) on **PBDB-T**:ITIC Solar Cell Performance

DIO Concentration (vol%)	Voc (V)	Jsc (mA/cm <sup>2</sup> )	FF (%)	PCE (%)
0	0.92	16.1	67.8	10.0
0.5	0.92	16.7	70.0	10.8
1.0	0.91	16.6	68.2	10.3
3.0	0.90	15.8	65.1	9.3

Data compiled from studies on the impact of DIO on **PBDB-T**:ITIC device performance.

## Experimental Protocols

This section provides detailed methodologies for key experiments related to the fabrication and characterization of **PBDB-T** based organic solar cells with residual solvent additives.

### Active Layer Solution Preparation and Film Deposition

- Solution Preparation:
  - Dissolve **PBDB-T** and the acceptor (e.g., ITIC) in a 1:1 weight ratio in a suitable solvent such as chlorobenzene or chloroform to a total concentration of 10-20 mg/mL.
  - Stir the solution on a hotplate at a temperature of 40-60 °C for at least 2-4 hours in a nitrogen-filled glovebox to ensure complete dissolution.
  - After the solution cools down to room temperature, add the desired volume percentage of the solvent additive (e.g., 0.5 vol% DIO).
  - Stir the final solution for another 30 minutes before use.
- Substrate Cleaning:
  - Sequentially sonicate the ITO-coated glass substrates in detergent, deionized water, acetone, and isopropanol for 15 minutes each.

- Dry the substrates with a stream of nitrogen gas.
- Treat the substrates with UV-ozone for 15-20 minutes immediately before depositing the subsequent layers.
- Film Deposition (Spin-Coating):
  - Deposit a hole transport layer (e.g., PEDOT:PSS) or an electron transport layer (e.g., ZnO) depending on the device architecture (conventional or inverted).
  - Spin-coat the active layer solution onto the substrate. A typical spin-coating program is a two-step process: a low-speed spin (e.g., 500 rpm for 5 seconds) to spread the solution, followed by a high-speed spin (e.g., 3000-5000 rpm for 30-60 seconds) to achieve the desired thickness. The exact parameters should be optimized to obtain a film thickness of around 100 nm.
  - Transfer the substrates to a hotplate for post-deposition annealing. A typical annealing condition is 100-150 °C for 10 minutes. This step is crucial for optimizing the film morphology when using solvent additives.

## Morphology Characterization

- Atomic Force Microscopy (AFM):
  - Use a high-resolution AFM in tapping mode to characterize the surface morphology of the **PBDB-T** blend films.
  - Scan an area of typically 1x1  $\mu\text{m}$  or 5x5  $\mu\text{m}$ .
  - Analyze the height and phase images to determine the root-mean-square (RMS) surface roughness and visualize the phase separation.
- Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS):
  - Perform GIWAXS measurements to investigate the molecular packing and orientation within the film.
  - Use a synchrotron radiation source with a typical X-ray energy of 10-15 keV.

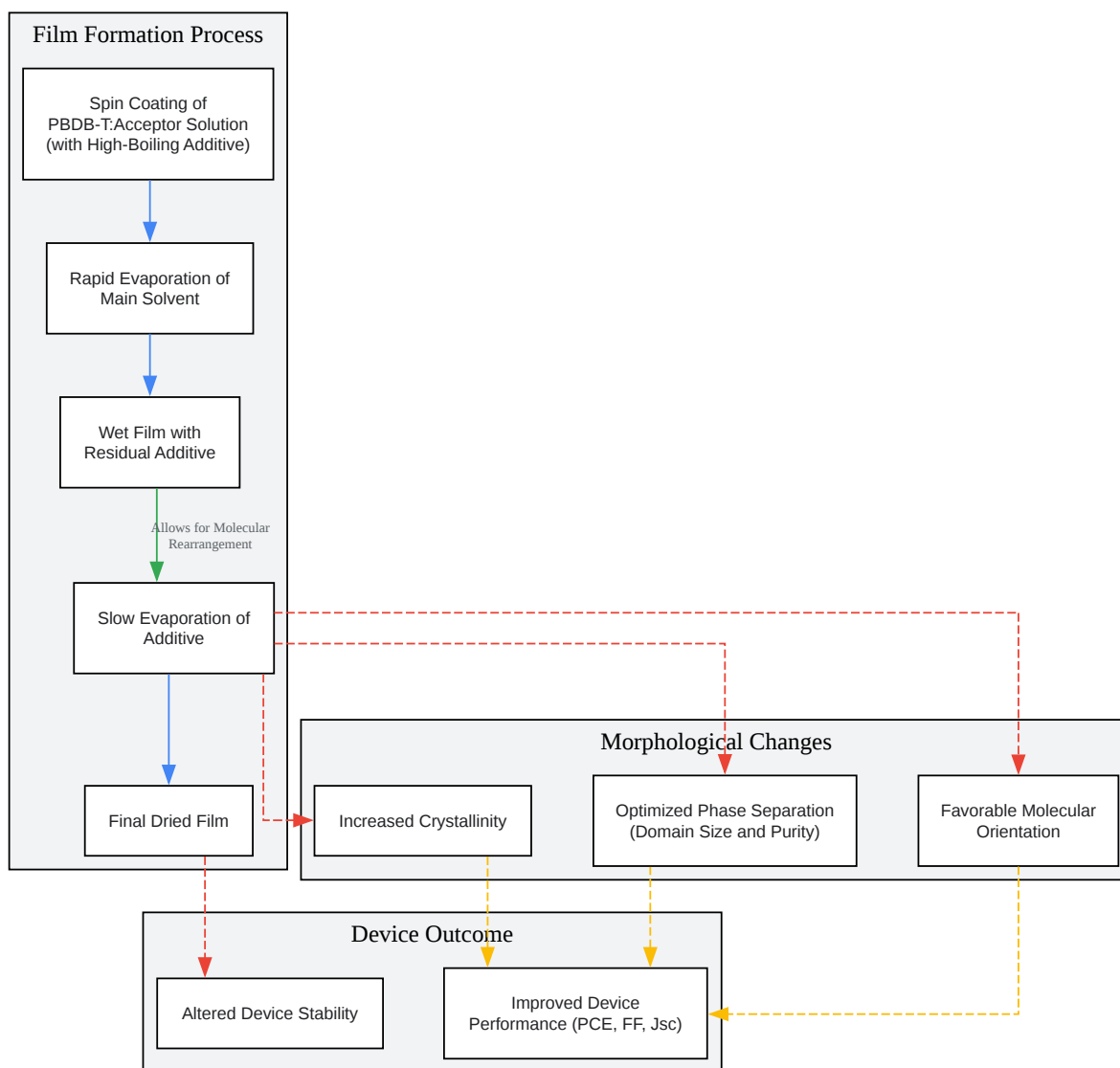
- Set the incidence angle of the X-ray beam close to the critical angle of the polymer film (around  $0.2^\circ$ ).
- Analyze the 2D scattering patterns to determine the lamellar stacking and  $\pi$ - $\pi$  stacking distances, as well as the orientation of the polymer chains relative to the substrate.

## Device Performance and Stability Testing

- Device Fabrication:
  - Complete the device fabrication by thermally evaporating a top electrode (e.g., MoO<sub>3</sub>/Ag or Ca/Al) under high vacuum ( $< 10^{-6}$  Torr).
- Performance Characterization:
  - Measure the current density-voltage (J-V) characteristics under simulated AM 1.5G solar illumination at 100 mW/cm<sup>2</sup> using a solar simulator.
  - Extract the key photovoltaic parameters: open-circuit voltage (V<sub>oc</sub>), short-circuit current density (J<sub>sc</sub>), fill factor (FF), and power conversion efficiency (PCE).
- Stability Testing:
  - Photostability: Expose the encapsulated devices to continuous illumination (e.g., from a white light LED array) in an inert atmosphere and monitor the change in photovoltaic parameters over time.
  - Thermal Stability: Store the encapsulated devices in an oven at an elevated temperature (e.g., 85 °C) in an inert atmosphere and periodically measure their performance.

## Visualizations

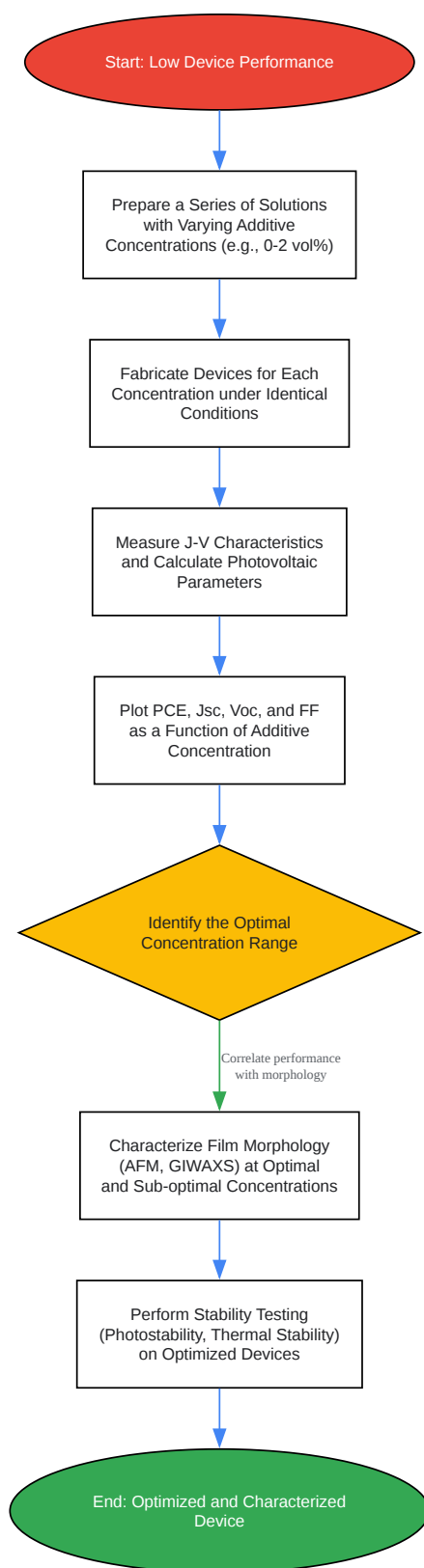
The following diagrams illustrate key concepts and workflows related to the influence of residual solvents on **PBDB-T** films.



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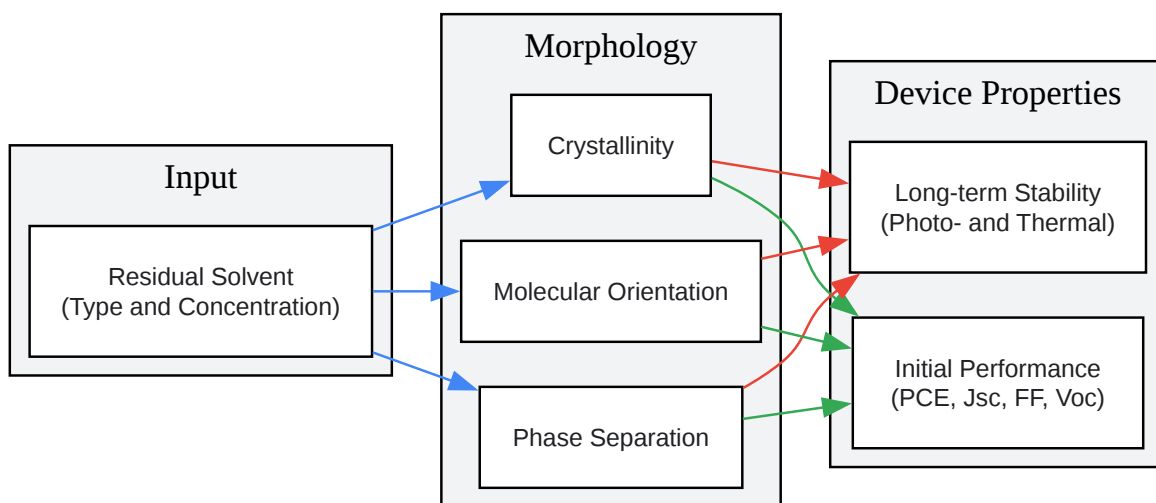
Caption: Influence of high-boiling-point additives on film morphology.





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Caption: Experimental workflow for optimizing solvent additive concentration.



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Caption: Relationship between residual solvent, morphology, and stability.

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## References

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